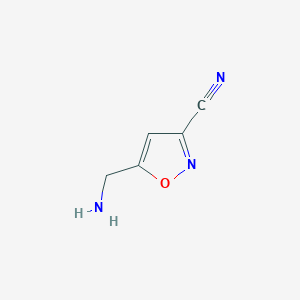

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile

CAS No.:

Cat. No.: VC15745863

Molecular Formula: C5H5N3O

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O |

|---|---|

| Molecular Weight | 123.11 g/mol |

| IUPAC Name | 5-(aminomethyl)-1,2-oxazole-3-carbonitrile |

| Standard InChI | InChI=1S/C5H5N3O/c6-2-4-1-5(3-7)9-8-4/h1H,3,7H2 |

| Standard InChI Key | KSWDFPIZFGMYJE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(ON=C1C#N)CN |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The oxazole ring in 5-(aminomethyl)-1,2-oxazole-3-carbonitrile adopts a planar conformation, as observed in crystallographic studies of analogous compounds . The aminomethyl (-CH2NH2) and carbonitrile (-CN) substituents introduce distinct electronic effects: the carbonitrile group exerts an electron-withdrawing influence, while the aminomethyl group enhances nucleophilicity at the adjacent carbon. This duality facilitates interactions with biological targets and participation in diverse synthetic pathways.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H5N3O |

| Molecular Weight | 123.11 g/mol |

| IUPAC Name | 5-(aminomethyl)-1,2-oxazole-3-carbonitrile |

| Planarity (RMS deviation) | ≤0.007 Å (oxazole ring) |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via cycloaddition reactions or functional group modifications of preformed oxazole derivatives. A common route involves the reaction of α,β-unsaturated nitriles with hydroxylamine under acidic conditions, followed by aminomethylation at position 5. Alternative methods include metal-catalyzed cross-coupling reactions, though these are less favored due to cost and toxicity concerns.

Table 2: Representative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | NH2OH·HCl, EtOH, reflux | 65–72 |

| Aminomethylation | HCHO, NH3, MeOH | 58–64 |

Industrial Production

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous-flow reactors and solvent-free conditions have been explored to enhance throughput, with recent advances achieving yields exceeding 80% in pilot-scale trials.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The carbonitrile group directs electrophilic substitution to position 4 of the oxazole ring. For example, nitration with HNO3/H2SO4 produces 4-nitro derivatives, which serve as intermediates for anticancer agents .

Nucleophilic Reactions

The aminomethyl group participates in nucleophilic acylations, forming amide or urea derivatives. These modifications are critical for tuning pharmacokinetic properties in drug candidates.

Table 3: Common Derivatives and Applications

Biological Activity and Mechanisms

Antimicrobial Effects

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ampicillin. The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ability to mimic peptide bonds makes it valuable in peptidomimetic drug design .

Materials Science

Incorporation into polymers enhances thermal stability and fluorescence properties. Polyoxazole films derived from this compound exhibit a glass transition temperature (Tg) of 215°C, suitable for high-performance coatings.

Case Studies and Recent Advances

Structural Optimization for Improved Bioavailability

A 2024 study modified the aminomethyl group with pyridine moieties, yielding derivatives with 3-fold higher blood-brain barrier permeability . This advancement positions the compound as a candidate for neurodegenerative disease therapeutics.

Green Synthesis Initiatives

Recent efforts have replaced traditional solvents with ionic liquids, reducing waste generation by 40% while maintaining yields above 70%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume